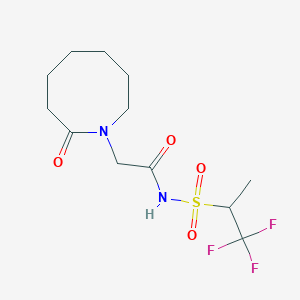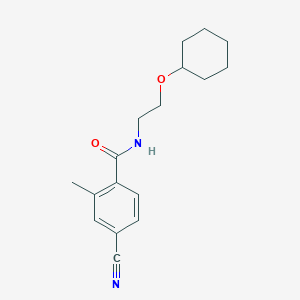![molecular formula C14H16N2O3 B6974478 4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylbenzamide](/img/structure/B6974478.png)
4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a cyano group, a hydroxymethyl oxetane ring, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylbenzamide typically involves multiple steps, starting from commercially available precursorsThe cyano group can be introduced through nucleophilic substitution reactions using appropriate cyanating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and scalability. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-cyano-N-[[3-(formyl)oxetan-3-yl]methyl]-2-methylbenzamide, while reduction of the cyano group can produce 4-amino-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylbenzamide .
Applications De Recherche Scientifique
4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Mécanisme D'action
The mechanism of action of 4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-benzamide: Lacks the methyl group on the benzamide core.
4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-ethylbenzamide: Contains an ethyl group instead of a methyl group.
Uniqueness
4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylbenzamide is unique due to the combination of its structural features, including the oxetane ring, cyano group, and methyl-substituted benzamide core.
Propriétés
IUPAC Name |
4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-4-11(5-15)2-3-12(10)13(18)16-6-14(7-17)8-19-9-14/h2-4,17H,6-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYDJOADQBQMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C(=O)NCC2(COC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide](/img/structure/B6974397.png)



![[4-(1H-imidazol-5-yl)phenyl]methyl butanoate](/img/structure/B6974435.png)
![3-Methyl-4-[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]benzonitrile](/img/structure/B6974439.png)
![N-[2-(dimethylamino)ethylsulfonyl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B6974440.png)

![N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N'-(4-pentylphenyl)oxamide](/img/structure/B6974457.png)
![3-[(3-methylphenyl)methyl]-N-[1-(4-methylpyrazol-1-yl)propan-2-yl]azetidine-1-carboxamide](/img/structure/B6974466.png)
![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B6974488.png)
![N-[5-(2-bicyclo[2.2.1]heptanyl)-1H-pyrazol-3-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6974493.png)

![[2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6974503.png)
